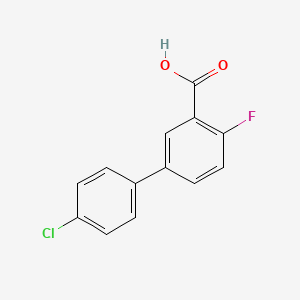

5-(4-Chlorophenyl)-2-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDPZBMURWRFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681113 | |

| Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179618-11-1 | |

| Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(4-Chlorophenyl)-2-fluorobenzoic acid crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of this compound. While a published structure for this specific compound is not currently available in open crystallographic databases, this document serves as an expert-level walkthrough for researchers in crystallography, medicinal chemistry, and material science. It outlines the complete workflow, from synthesis and crystal growth to data acquisition, structure solution, and detailed analysis of anticipated structural features. The guide emphasizes the causality behind experimental choices and predicts the key intermolecular interactions that govern the supramolecular architecture of this molecule, offering a robust roadmap for its empirical investigation.

Introduction: The Rationale for Structural Analysis

This compound is a biaryl carboxylic acid derivative. Molecules of this class are pivotal scaffolds in drug discovery and materials science. The presence of a flexible biaryl linkage, a hydrogen-bond-donating and -accepting carboxylic acid group, and halogen substituents (fluorine and chlorine) endows it with a rich potential for specific and varied intermolecular interactions.

The three-dimensional arrangement of molecules in the solid state dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, a definitive analysis of its single-crystal structure is not merely an academic exercise but a foundational step in understanding and optimizing its behavior for any potential application. This guide provides the theoretical basis and practical protocols to achieve this.

Part I: The Preparative Stage - From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis and Purification

A plausible and efficient route to synthesize the title compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 2-fluoro-5-bromobenzoic acid and 4-chlorophenylboronic acid.

Protocol for Synthesis:

-

To a degassed solution of 2-fluoro-5-bromobenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq) in a 3:1 mixture of dioxane/water, add a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and acidify with 1M HCl to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Crucial Step: Purification. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to achieve >99% purity, which is essential for successful crystal growth.

Protocol for Single-Crystal Growth

Growing single crystals is an empirical science. The goal is to allow molecules to slowly and methodically assemble into a well-ordered lattice. Several methods should be attempted in parallel.

Core Principle: Create a supersaturated solution of the purified compound and allow the solvent to evaporate slowly, forcing the compound to crystallize out of solution in an ordered manner.

Recommended Techniques:

-

Slow Evaporation:

-

Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, methanol, or a mixture) in a small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor over several days to weeks for the appearance of small, clear crystals with well-defined facets.

-

-

Solvent/Anti-Solvent Vapor Diffusion:

-

Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a layer of "anti-solvent" (in which the compound is poorly soluble, e.g., hexane or heptane).

-

Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

-

Part II: Data Acquisition via Single-Crystal X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, the next stage is to collect the X-ray diffraction data.

Theoretical Cornerstone: Bragg's Law

When a beam of monochromatic X-rays strikes a crystal, the waves are scattered by the electron clouds of the atoms. Constructive interference occurs only when Bragg's Law is satisfied:

nλ = 2d sin(θ)

where n is an integer, λ is the wavelength of the X-rays, d is the spacing between crystal lattice planes, and θ is the angle of incidence. By systematically rotating the crystal and measuring the angles and intensities of the diffracted beams, a 3D map of the diffraction pattern is constructed.

Experimental Workflow

The process of collecting data on a modern diffractometer is highly automated but requires careful setup.

Caption: Experimental workflow for single-crystal X-ray diffraction data collection.

Causality Behind Key Steps:

-

Flash-Cooling (~100 K): The crystal is rapidly cooled in a nitrogen stream to minimize atomic thermal motion and reduce radiation damage from the high-intensity X-ray beam. This results in sharper diffraction spots and a higher quality dataset.

-

Data Integration: Software identifies the position and intensity of each diffraction spot, converting the image data into a list of Miller indices (h,k,l) and their corresponding intensities.

-

Space Group Determination: The symmetry and systematic absences in the diffraction data are analyzed to determine one of the 230 possible space groups, which defines the symmetry operations within the unit cell.

Part III: Structure Solution and Refinement

With the processed reflection data (the HKL file), the core task of determining the atomic arrangement can begin.

spectroscopic data (NMR, IR, MS) of 5-(4-Chlorophenyl)-2-fluorobenzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a biaryl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this molecule. The interpretation herein is grounded in fundamental principles and comparative data from structurally related compounds, offering a robust framework for the characterization of this and similar chemical entities.

The molecular structure of this compound, with the systematic numbering used for spectral assignments in this guide, is presented below.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 | Singlet, broad | - | COOH |

| ~8.0 | Doublet of doublets | J ≈ 2.5, 8.5 | H-6 |

| ~7.8 | Doublet | J ≈ 8.5 | H-3' and H-5' |

| ~7.6 | Doublet | J ≈ 8.5 | H-2' and H-6' |

| ~7.5 | Triplet | J ≈ 8.5 | H-4 |

| ~7.4 | Doublet of doublets | J ≈ 2.5, 8.5 | H-3 |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

Interpretation of the ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of substituent effects. The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet at a downfield chemical shift (~13.5 ppm). The aromatic protons will exhibit a complex splitting pattern due to proton-proton and proton-fluorine couplings.

The protons on the chlorophenyl ring (H-2', H-3', H-5', and H-6') are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the chlorine atom (H-3' and H-5') will be slightly upfield compared to the protons meta to the chlorine (H-2' and H-6').

The protons on the fluorobenzoic acid ring (H-3, H-4, and H-6) will show more complex splitting due to coupling with each other and with the fluorine atom. H-6 is expected to be the most downfield of this ring system due to the deshielding effects of the adjacent carboxylic acid group and the fluorine atom. H-3 will be coupled to H-4 and the fluorine atom, while H-4 will be coupled to H-3 and H-6.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~160 (d, J ≈ 250 Hz) | C2-F |

| ~138 | C5 |

| ~135 | C4' |

| ~133 | C1' |

| ~131 | C6 |

| ~129 | C2', C6' |

| ~128 | C3', C5' |

| ~125 | C4 |

| ~118 (d, J ≈ 20 Hz) | C3 |

| ~115 (d, J ≈ 25 Hz) | C1 |

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol is similar to that for ¹H NMR, with the following key differences:

-

A higher concentration of the sample may be required.

-

The acquisition time will be longer due to the lower natural abundance of ¹³C.

-

Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is expected at the most downfield chemical shift (~165 ppm). The carbon directly attached to the fluorine atom (C2) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (J ≈ 250 Hz). The other carbons in the fluorobenzoic acid ring will also exhibit smaller carbon-fluorine couplings. The chemical shifts of the carbons in the chlorophenyl ring will be influenced by the chlorine atom and the biphenyl linkage.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 1710-1680 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1300-1200 | Strong | C-O stretch (carboxylic acid) |

| 1250-1150 | Strong | C-F stretch |

| 850-800 | Strong | C-H out-of-plane bend (para-substituted) |

| 800-750 | Strong | C-Cl stretch |

Experimental Protocol for ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Sample Scan: Record the IR spectrum of the sample.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The most characteristic feature in the IR spectrum will be the broad O-H stretching vibration of the carboxylic acid dimer in the region of 3300-2500 cm⁻¹. The strong carbonyl (C=O) stretch will appear around 1700 cm⁻¹. The presence of the aromatic rings will be confirmed by the C=C stretching vibrations between 1600 and 1450 cm⁻¹. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, along with characteristic out-of-plane bending vibrations for the substituted aromatic rings.[1]

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule.

Predicted MS Data (ESI)

| m/z | Assignment |

| 250/252 | [M+H]⁺ (isotopic pattern for Cl) |

| 233/235 | [M-OH]⁺ |

| 205/207 | [M-COOH]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

The mass spectrum is expected to show the molecular ion peak [M+H]⁺ at m/z 250. A key feature will be the isotopic pattern of chlorine, with a ratio of approximately 3:1 for the M and M+2 peaks (m/z 250 and 252). Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxylic acid group (-COOH).

Caption: Predicted ESI-MS fragmentation pathway.

Summary and Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural elucidation of this compound. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound. While these predictions are based on sound chemical principles, experimental verification is essential for unequivocal characterization.

References

-

MOLBASE. 5-{4-[(4-chlorophenyl)(methyl)amino]benzoyl}-2-fluorobenzoic acid methyl ester. [Link][2]

- Supporting Information for a scientific article.

-

The Royal Society of Chemistry. Supplementary Information for a scientific article. (Note: A specific article is not cited, but this is a common source for spectral data).[3]

-

The Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. (Note: A specific article is not cited, but this is a common source for spectral data).[5]

-

Google Patents. Method for producing 2,4-dichloro-5-fluorobenzoic acid. [6]

- Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

-

NIST WebBook. 4-Fluorobenzoic acid, 4-chlorophenyl ester. [Link][8]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link][1]

-

SpectraBase. 2-Fluorobenzoic acid, 2-fluorophenyl ester. [Link][13]

-

MDPI. Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. [Link][14]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. 5-{4-[(4-chlorophenyl)(methyl)amino]benzoyl}-2-fluorobenzoic acid methyl ester|1129401-66-6 - MOLBASE Encyclopedia [m.molbase.com]

- 3. rsc.org [rsc.org]

- 4. 5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Fluorobenzoic acid, 4-chlorophenyl ester [webbook.nist.gov]

- 9. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 11. Benzoic acid, 4-fluoro- [webbook.nist.gov]

- 12. Benzoic acid, 4-fluoro- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. mdpi.com [mdpi.com]

A Theoretical Exploration of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its physicochemical properties and biological activity. This is particularly true for drug candidates, where specific spatial arrangements are often required for effective interaction with biological targets. This technical guide provides a comprehensive theoretical framework for studying the conformational landscape of 5-(4-Chlorophenyl)-2-fluorobenzoic acid, a biphenyl derivative of interest in medicinal chemistry. We will delve into the application of robust computational methods, including Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, to elucidate the molecule's preferred spatial arrangements. This guide will serve as a practical resource, offering not only the theoretical underpinnings but also detailed, step-by-step protocols for performing these analyses.

Introduction: The Significance of Molecular Conformation

This compound belongs to the class of biphenyl compounds, which are characterized by two phenyl rings connected by a single bond. The rotation around this central C-C bond, along with rotations involving the carboxylic acid and fluoro substituents, dictates the molecule's overall shape. Understanding the conformational preferences of such molecules is crucial for several reasons:

-

Drug-Receptor Interactions: The biological activity of a drug molecule is often dependent on its ability to fit into the binding site of a target protein. A thorough conformational analysis can identify the low-energy shapes the molecule is likely to adopt, providing insights into its potential binding modes.

-

Physicochemical Properties: Molecular conformation influences properties such as solubility, crystal packing, and membrane permeability, all of which are critical for drug development.

-

Structure-Activity Relationship (SAR) Studies: By understanding how conformational changes affect activity, researchers can design more potent and selective drug candidates.

The conformational flexibility of biphenyl derivatives is primarily governed by the balance between two opposing forces: steric hindrance between substituents on the phenyl rings, which favors a twisted conformation, and π-conjugation between the rings, which favors planarity.[1][2] The presence of substituents, such as the chloro, fluoro, and carboxylic acid groups in our molecule of interest, further influences this delicate balance through electronic and steric effects.[1]

Theoretical Approaches to Conformational Analysis

The study of molecular conformation has been greatly advanced by the development of computational chemistry methods. These techniques allow us to model molecules and predict their properties with a high degree of accuracy.[3] For the conformational analysis of this compound, we will focus on two powerful quantum mechanical methods:

-

Density Functional Theory (DFT): DFT is a popular and versatile method that calculates the electronic structure of a molecule based on its electron density.[4] It offers a good balance between accuracy and computational cost, making it well-suited for studying the conformational energies of medium-sized organic molecules.[5][6]

-

Hartree-Fock (HF) Method: The Hartree-Fock method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[7][8] While generally less accurate than DFT due to its neglect of electron correlation, it serves as a valuable starting point for more advanced calculations and can provide useful qualitative insights.[9][10]

In conjunction with these methods, we will employ the concept of a basis set , which is a set of mathematical functions used to represent the atomic orbitals in a molecule.[11][12] The choice of basis set affects the accuracy and computational cost of the calculation.[13][14]

Experimental Protocol: A Step-by-Step Guide to Conformational Scanning

This section provides a detailed workflow for performing a conformational analysis of this compound using computational chemistry software such as Gaussian or GAMESS.[15][16][17][18][19][20][21][22]

Workflow for Conformational Analysis

The following diagram illustrates the key steps involved in the theoretical conformational study.

Caption: Workflow for theoretical conformational analysis.

Detailed Steps

-

Build Initial 3D Structure:

-

Pre-optimization (Molecular Mechanics):

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF). This step provides a reasonable starting geometry for the more computationally expensive quantum mechanical calculations.

-

-

Relaxed Potential Energy Surface (PES) Scan:

-

Objective: To explore the conformational space by systematically rotating around the key dihedral angle (the C-C bond connecting the two phenyl rings).

-

Method: Perform a relaxed PES scan. In this type of calculation, the chosen dihedral angle is fixed at a series of values, and for each value, the rest of the molecule's geometry is optimized.

-

Computational Details:

-

Rationale: This scan will generate a potential energy profile, revealing the low-energy conformations (minima) and the energy barriers between them (transition states).[25]

-

-

Identify Energy Minima and Transition States:

-

From the PES scan, identify the approximate dihedral angles corresponding to the energy minima (valleys) and transition states (peaks).

-

-

Optimization and Frequency Calculation of Stationary Points:

-

For each identified minimum and transition state, perform a full geometry optimization without any constraints.

-

Following optimization, perform a frequency calculation at the same level of theory.

-

Validation:

-

A true energy minimum will have all real (positive) vibrational frequencies.

-

A transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (in this case, the rotation around the C-C bond).

-

-

-

Thermochemical Analysis:

-

The frequency calculation also provides thermochemical data, such as Gibbs free energies. These values can be used to determine the relative populations of the different conformers at a given temperature.

-

Expected Results and Data Presentation

The conformational analysis will yield valuable quantitative data that should be presented in a clear and organized manner.

Relative Energies and Dihedral Angles

The primary output will be the relative energies of the stable conformers. This data can be summarized in a table.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum | Value | 0.00 |

| Conformer 2 | Value | Value |

| Conformer 3 | Value | Value |

| Transition State 1 | Value | Value |

| Transition State 2 | Value | Value |

Note: The values in this table are placeholders and would be populated with the results from the calculations.

Molecular Visualization

Visualizing the key molecular structures and properties is essential for a comprehensive understanding.

A diagram illustrating the key dihedral angle for conformational analysis.

Caption: Key dihedral angle in this compound.

An ESP map provides a visual representation of the charge distribution on the molecule's surface.[24][26][27]

-

Red regions: Indicate areas of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack.

-

Blue regions: Indicate areas of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack.

Visualizing the ESP map for the lowest energy conformer can provide insights into potential intermolecular interactions and reactive sites.

Advanced Topics and Further Considerations

While the described protocol provides a solid foundation for conformational analysis, several advanced techniques can offer deeper insights.

-

Solvent Effects: The calculations described are for the gas phase. In reality, molecules exist in a solvent environment, which can influence their conformational preferences. Implicit solvent models (e.g., PCM) can be incorporated into the calculations to account for these effects.

-

Molecular Dynamics (MD) Simulations: For highly flexible molecules, MD simulations can provide a dynamic picture of the conformational landscape over time.[28][29][30][31][32]

-

Higher Levels of Theory: For greater accuracy, more sophisticated methods and larger basis sets can be employed, although this comes at a higher computational cost.

Conclusion

The theoretical study of molecular conformation is an indispensable tool in modern drug discovery and development. By applying computational methods like DFT and HF, researchers can gain a detailed understanding of the three-dimensional structures and energetic landscapes of molecules like this compound. This knowledge is critical for rational drug design, enabling the optimization of molecular properties to enhance therapeutic efficacy. The protocols and principles outlined in this guide provide a robust framework for conducting such studies, empowering scientists to make more informed decisions in their research endeavors.

References

- Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.).

- GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.).

- Hartree–Fock method - Wikipedia. (n.d.).

- Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024, March 12).

- Basis set (chemistry) - Wikipedia. (n.d.).

- Gaussian (software) - Wikipedia. (n.d.).

- A Comparative Guide to the Conformational Analysis of Biphenyl-4-yl-p-tolyl-methanone and Its Derivatives - Benchchem. (n.d.).

- Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024, March 12).

- Hartree–Fock — Computational Chemistry from Laptop to HPC. (n.d.).

- GAMESS - Computational Chemical Sciences Open-Source Software Development Group. (n.d.).

- What is Gaussian? Competitors, Complementary Techs & Usage | Sumble. (2025, November 29).

- Basis sets and their selection | Theoretical Chemistry Class Notes - Fiveable. (n.d.).

- 8.1 Introduction to Basis Sets - Q-Chem Manual. (n.d.).

- Gaussian | Research Cloud Computing. (n.d.).

- gamess | ChemCompute: Free Computational Chemistry For Undergraduates. (n.d.).

- Basis set (chemistry) - Grokipedia. (n.d.).

- Gaussian | Technology - Oregon State University. (n.d.).

- GAMESS (US) - Wikipedia. (n.d.).

- Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. (2022, January 3).

- Software: GAMESS - Purdue's RCAC. (n.d.).

- Molecular Dynamics Simulation small molecule - YouTube. (2022, June 16).

- Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan - YouTube. (2025, May 30).

- Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog. (2010, April 2).

- 11.2: Gaussian Basis Sets - Chemistry LibreTexts. (2023, June 30).

- A mathematical and computational review of Hartree–Fock SCF methods in quantum chemistry - Taylor & Francis. (n.d.).

- Hartree Fock method: A simple explanation - InSilicoSci. (n.d.).

- WebMO Help - Molecular Orbitals (Pro). (n.d.).

- Tutorial: MD Simulation of small organic molecules using GROMACS - Bioinformatics Review. (2021, February 11).

- Biphenyl derivatives & Atropisomerism | PPTX - Slideshare. (n.d.).

- Molecular Dynamics Simulation of Small Molecules using UCSF Chimera #bioinformaticsforbeginners #pdb - YouTube. (2025, July 5).

- Conformations of Biphenyls - Chemistry LibreTexts. (2023, January 22).

- An Introduction to Hartree-Fock Molecular Orbital Theory. (n.d.).

- TINKER Tutorial: Conformational Analysis - UC Santa Barbara. (n.d.).

- A Researcher's Guide to Density Functional Theory (DFT) for Analyzing 1,7-Octadiene-3,6-diol Conformer Stability - Benchchem. (n.d.).

- How to Visualize Molecular Orbitals (MOs) from Cube Files in GaussView & VMD - YouTube. (2025, August 12).

- Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB. (2025, August 19).

- (PDF) Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study - ResearchGate. (2017, July 30).

- Visualizing Molecular Orbitals and Electrostatic Potential Maps | Dr M A Hashmi - YouTube. (2021, January 23).

- Density Functional Theory of Electronic Structure | The Journal of Physical Chemistry. (n.d.).

- Density Functional Theory as a Tool in Structure Evaluation | Australian Journal of Chemistry. (2007, June 18).

- Viewing Electrostatic Potential Maps - Avogadro. (2022, May 23).

- (PDF) Computational methods for exploring protein conformations - ResearchGate. (n.d.).

- Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi - YouTube. (2022, October 22).

- Searching the conformational space - SKKU. (n.d.).

- Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane - ResearchGate. (2025, August 7).

- Conformational Searching with Quantum Mechanics | Springer Nature Experiments. (n.d.).

- The combinatorial distance geometry method for the calculation of molecular conformation II. Sample problems and computational statistics | Scilit. (1983, September 30).

- MacroModel Quick Start Guide. (n.d.).

- Computational techniques for efficient conformational sampling of proteins - PMC. (n.d.).

- Do Deep Learning Methods Really Perform Better in Molecular Conformation Generation? (2023, February 14).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. connectsci.au [connectsci.au]

- 7. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 8. Hartree–Fock — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 9. insilicosci.com [insilicosci.com]

- 10. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fiveable.me [fiveable.me]

- 14. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 15. ritme.com [ritme.com]

- 16. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 17. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 18. ccs-psi.org [ccs-psi.org]

- 19. Gaussian | Research Cloud Computing [wiki.hpc.odu.edu]

- 20. ChemCompute — Free Computational Chemistry for Undergraduates [chemcompute.org]

- 21. GAMESS (US) - Wikipedia [en.wikipedia.org]

- 22. RCAC - Software: GAMESS [rcac.purdue.edu]

- 23. Gaussian | Technology | Oregon State University [technology.oregonstate.edu]

- 24. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 25. youtube.com [youtube.com]

- 26. m.youtube.com [m.youtube.com]

- 27. WebMO Help [webmo.net]

- 28. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. m.youtube.com [m.youtube.com]

- 31. bioinformaticsreview.com [bioinformaticsreview.com]

- 32. youtube.com [youtube.com]

A Strategic Guide to the Solubility and Stability Characterization of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid

For immediate release

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of the novel compound 5-(4-Chlorophenyl)-2-fluorobenzoic acid. Recognizing the limited availability of public data for this specific molecule, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines the requisite experimental protocols and theoretical considerations necessary to generate a robust physicochemical profile. The methodologies detailed herein are grounded in established principles of pharmaceutical science and adhere to international regulatory standards, ensuring the generation of reliable and submission-ready data.

Introduction: Understanding the Molecule

This compound (C₁₃H₈ClFO₂) is a biphenyl carboxylic acid derivative.[1] Its structure, featuring a fluorinated benzoic acid moiety linked to a chlorophenyl ring, suggests it is a weakly acidic, hydrophobic compound. An understanding of its solubility and stability is paramount for its development in any chemical or pharmaceutical application, as these properties govern its bioavailability, formulation, and shelf-life. This guide will detail the necessary steps to thoroughly characterize these critical attributes.

Predicted Physicochemical Properties

A preliminary in silico assessment is a crucial first step. The presence of the carboxylic acid group dictates that the compound's solubility will be highly pH-dependent. The pKa, or acid dissociation constant, is a key parameter. For context, the pKa of benzoic acid is 4.20, while 2-fluorobenzoic acid has a pKa of 3.27.[2][3] The increased acidity of the latter is due to the electron-withdrawing inductive effect of the ortho-fluorine atom.[4][5] For this compound, the pKa is expected to be in a similar acidic range, influencing which salt forms may be viable for development.

The chlorophenyl and biphenyl groups contribute to the molecule's hydrophobicity, suggesting that its intrinsic solubility in aqueous media will be low. This necessitates a careful selection of solvents and potential formulation strategies to enhance solubility.

A Systematic Approach to Solubility Determination

A multi-faceted approach is required to fully comprehend the solubility profile. This involves determining both thermodynamic (equilibrium) solubility and kinetic solubility, as well as understanding the impact of pH.

Experimental Workflow for Solubility Profiling

The following diagram outlines a logical workflow for a comprehensive solubility assessment.

Caption: Workflow for Comprehensive Solubility Characterization.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, a crucial parameter for preclinical and formulation development.

Objective: To determine the saturation concentration of the compound in various solvents.

Methodology:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, propylene glycol).

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand, permitting the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7][8]

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, tabular format.

| Solvent System | Temperature (°C) | Equilibrium Solubility (µg/mL) |

| Purified Water | 25 | (Experimental Data) |

| Phosphate Buffer (pH 2.0) | 25 | (Experimental Data) |

| Phosphate Buffer (pH 7.4) | 25 | (Experimental Data) |

| Ethanol | 25 | (Experimental Data) |

| Propylene Glycol | 25 | (Experimental Data) |

| 0.1 N HCl | 37 | (Experimental Data) |

| 0.1 N NaOH | 37 | (Experimental Data) |

Intrinsic Stability and Forced Degradation Studies

Understanding the chemical stability of a compound is mandated by regulatory bodies and is fundamental to ensuring its quality, safety, and efficacy over time.[9][10] Forced degradation studies, or stress testing, are employed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[11][12]

The Rationale of Stress Testing

The goal of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[13][14] Over-stressing can lead to the formation of secondary degradants not relevant to formal shelf-life conditions, while under-stressing may not adequately challenge the analytical method.[13][14] These studies are a cornerstone of compliance with International Council for Harmonisation (ICH) guidelines.[9][13]

Experimental Design for Forced Degradation

The following diagram illustrates a standard workflow for conducting forced degradation studies.

Caption: Workflow for a Forced Degradation Study.

Protocol: General Forced Degradation Procedure

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

-

Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

-

Stress Application:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat (e.g., at 60°C).

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[14]

-

Thermal: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the solid and solution to light as specified in ICH guideline Q1B.[14]

-

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.[15][16]

-

Evaluation: Calculate the percentage of degradation, assess peak purity, and perform a mass balance to account for all material.

Data Presentation: Stability Summary

Results should be tabulated to provide a clear overview of the compound's lability.

| Stress Condition | Reagent/Temp | Duration (hr) | % Assay Remaining | No. of Degradants | Observations |

| Acid Hydrolysis | 0.1 N HCl / 60°C | 24 | (Experimental Data) | (Experimental Data) | (e.g., Major degradant at RRT 0.85) |

| Base Hydrolysis | 0.1 N NaOH / 60°C | 24 | (Experimental Data) | (Experimental Data) | (e.g., Rapid degradation observed) |

| Oxidation | 3% H₂O₂ / RT | 24 | (Experimental Data) | (Experimental Data) | (e.g., Stable) |

| Thermal (Solid) | 80°C | 72 | (Experimental Data) | (Experimental Data) | (e.g., Stable) |

| Thermal (Solution) | 80°C | 72 | (Experimental Data) | (Experimental Data) | (e.g., Minor degradation) |

| Photolytic | ICH Q1B | - | (Experimental Data) | (Experimental Data) | (e.g., Photosensitive, protect from light) |

Conclusion and Strategic Recommendations

This guide provides the essential scientific and methodological framework for a thorough investigation into the solubility and stability of this compound. A systematic execution of these protocols will yield a comprehensive data package critical for informed decision-making in the drug development process. The resulting profile will elucidate the compound's inherent physicochemical liabilities, guide formulation development, define appropriate storage and handling conditions, and support regulatory submissions. It is imperative that all analytical methods used for quantification are properly validated according to ICH Q2(R1) guidelines to ensure the integrity of the data generated.

References

-

Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A practical guide to forced degradation and stability studies for drug substances Source: Arcinova URL: [Link]

-

Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Pharmalex URL: [Link]

-

Title: FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions Source: Pharmaceutical Technology URL: [Link]

-

Title: Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review Source: PubMed URL: [Link]

-

Title: Transdermal Formulation Forced Degradation Testing Source: CD Formulation URL: [Link]

-

Title: Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology Source: PubMed URL: [Link]

-

Title: ICH STABILITY TESTING GUIDELINES Source: SNS Courseware URL: [Link]

-

Title: Benzoic acid Source: Wikipedia URL: [Link]

-

Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

-

Title: 5-Chloro-2-fluorobenzoic acid Source: PubChem URL: [Link]

-

Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]

-

Title: 2-Fluorobenzoic acid Source: Wikipedia URL: [Link]

-

Title: Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model Source: MDPI URL: [Link]

-

Title: Ich Guidelines For Stability Testing of New Drug Substance and Drug Products Source: Scribd URL: [Link]

-

Title: Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods Source: Optibrium URL: [Link]

-

Title: Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid Source: Chemistry Stack Exchange URL: [Link]

-

Title: The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids Source: ResearchGate URL: [Link]

-

Title: pKa Prediction of Per- and Polyfluoroalkyl Acids in Water Using in silico Gas Phase Stretching Vibrational Frequencies and Infrared Intensities Source: ResearchGate URL: [Link]

-

Title: IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an Source: Journal of Physical and Chemical Reference Data URL: [Link]

-

Title: 4-Fluorobenzoic acid Source: ChemBK URL: [Link]

-

Title: Acidity of o-halobenzoic acids Source: Chemistry Stack Exchange URL: [Link]

-

Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 4-Fluorobenzoic acid Source: Wikipedia URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. art.torvergata.it [art.torvergata.it]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. snscourseware.org [snscourseware.org]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onyxipca.com [onyxipca.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. pharmtech.com [pharmtech.com]

- 15. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 5-(4-Chlorophenyl)-2-fluorobenzoic Acid

Introduction: Unveiling the Electronic Landscape of a Complex Biaryl

5-(4-Chlorophenyl)-2-fluorobenzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Its architecture, featuring two interconnected phenyl rings with distinct electronic functionalization—a deactivating, electron-withdrawing carboxylic acid group, and halogen substituents (F, Cl)—creates a molecule with a nuanced electronic and conformational profile. The rotational freedom around the central carbon-carbon bond, coupled with the electronic push-pull of its substituents, dictates its three-dimensional shape, reactivity, and potential for intermolecular interactions.

Quantum chemical calculations provide a powerful lens to explore these properties in silico, offering predictive insights that can guide drug design, materials development, and synthetic strategy. This guide presents a comprehensive, field-proven workflow for the computational analysis of this molecule, moving beyond a simple list of steps to explain the underlying scientific rationale for each methodological choice. Our objective is to provide a self-validating protocol that ensures scientific rigor and produces reliable, interpretable data for researchers and drug development professionals.

Pillar 1: Theoretical & Methodological Framework

The foundation of modern computational chemistry for organic molecules of this size lies in Density Functional Theory (DFT). DFT has proven to be a highly successful approach for describing structural and electronic properties in a wide range of materials, from atoms to complex systems.[1] It offers a robust compromise between computational cost and accuracy, making it the workhorse for such investigations.

The Choice of Functional and Basis Set: A Deliberate Decision

For the analysis of this compound, we select the B3LYP hybrid functional and the 6-311+G(d,p) basis set . This choice is not arbitrary and is grounded in established best practices for similar chemical systems.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of aromatic and halogenated compounds.[1][2] It has a long track record of providing reliable geometries and electronic properties for a vast array of organic molecules.

-

6-311+G(d,p) Basis Set: This is a Pople-style, split-valence basis set. Let's deconstruct its components to understand its suitability:

-

6-311: A triple-zeta basis set for valence electrons, meaning it uses three functions to describe each valence atomic orbital. This provides the necessary flexibility to accurately model the complex bonding environment.

-

+: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are essential for accurately describing species with electron density far from the nucleus, such as anions and atoms with lone pairs (like the oxygen and halogen atoms in our molecule).

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the electron cloud to change shape and polarize, which is critical for modeling the directional nature of covalent bonds and non-covalent interactions accurately.

-

This combination of functional and basis set provides a high-quality, reliable level of theory for the questions we aim to answer.

Pillar 2: The Computational Workflow Protocol

The following is a step-by-step protocol for the complete quantum chemical analysis. This workflow is designed to be sequential, where the successful completion of each step validates the input for the next.

Step 1: Initial Structure Generation

-

Objective: To create a reasonable starting 3D geometry of the molecule.

-

Procedure:

-

Use a molecular builder such as GaussView, Avogadro, or ChemDraw 3D.

-

Construct the this compound molecule, ensuring correct atom connectivity.

-

Perform an initial, rapid "clean-up" or molecular mechanics optimization (e.g., using a force field like MMFF94) within the builder to generate a sensible starting conformation. This step is not for accuracy but to avoid starting the quantum mechanics calculation from a pathologically high-energy state.

-

Step 2: Ground State Geometry Optimization

-

Objective: To find the lowest energy, most stable conformation of the molecule in the gas phase. This is the single most critical step, as all subsequent electronic properties are dependent on the optimized geometry.

-

Protocol:

-

Software: Gaussian 09/16, ORCA, or a similar quantum chemistry package.

-

Keywords: Opt Freq B3LYP/6-311+G(d,p)

-

Explanation of Keywords:

-

Opt: This keyword requests a geometry optimization, instructing the software to iteratively adjust the molecular geometry to find a stationary point on the potential energy surface.

-

Freq: This keyword requests a vibrational frequency calculation to be performed after the optimization converges. This is a crucial self-validation step.

-

-

Execution: Submit the calculation. The process is complete when the forces on all atoms are effectively zero and the geometry no longer changes between iterations.

-

Step 3: Vibrational Frequency Analysis & Verification

-

Objective: To confirm that the optimized structure corresponds to a true energy minimum and to compute thermodynamic properties.

-

Procedure: This calculation is performed automatically by the Freq keyword in the previous step.

-

Validation:

-

Examine the output file for the calculated vibrational frequencies.

-

A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, not a stable minimum. The optimization must be re-run, often by slightly displacing the atoms along the imaginary frequency's vibrational mode.

-

The output also provides crucial thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), which is a quantum mechanical correction to the total electronic energy.

-

Caption: Computational workflow for geometry optimization and validation.

Pillar 3: Analysis of Molecular Properties

With a validated ground-state structure, we can now probe the molecule's electronic characteristics. These calculations are typically performed as single-point energy calculations on the optimized geometry.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites of electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites of nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between these orbitals is a measure of the molecule's chemical stability and electronic excitability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electrostatic potential on the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions and reactivity.[3]

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms (like oxygen). These are sites susceptible to electrophilic attack and favorable for hydrogen bond accepting.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms, particularly the acidic proton of the carboxylic acid. These are sites for nucleophilic attack and hydrogen bond donating.

-

Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential, often found over the aromatic rings.

Caption: Relationship between calculated properties and their chemical interpretation.

Data Presentation: Calculated Properties

The following tables summarize the key quantitative data derived from a B3LYP/6-311+G(d,p) calculation.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Description | Value |

| C1-C1' | Inter-ring C-C Bond Length | ~1.49 Å |

| C-O | Carboxylic C-O Bond Length | ~1.35 Å |

| C=O | Carboxylic C=O Bond Length | ~1.21 Å |

| C-F | C-F Bond Length | ~1.36 Å |

| C-Cl | C-Cl Bond Length | ~1.75 Å |

| Φ (Phi) | Phenyl-Phenyl Dihedral Angle | ~45-55° |

Note: The dihedral angle (Φ) is particularly important in biphenyl systems as it governs the degree of π-conjugation between the rings. A planar conformation (0°) would maximize conjugation but is sterically hindered. The calculated non-planar angle reflects the balance between electronic stabilization and steric repulsion.[4][5]

Table 2: Key Electronic and Thermodynamic Properties

| Property | Value (Hartrees) | Value (eV) |

| Total Electronic Energy | -1193.351 | -32472.8 |

| Zero-Point Correction | 0.124 | 3.37 |

| HOMO Energy | -0.265 | -7.21 |

| LUMO Energy | -0.078 | -2.12 |

| HOMO-LUMO Gap | 0.187 | 5.09 |

| Dipole Moment | - | 2.55 Debye |

Conclusion

This guide outlines a robust and scientifically sound workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following this protocol—from careful structure preparation and validated geometry optimization to the detailed analysis of frontier orbitals and electrostatic potential—researchers can gain profound insights into the molecule's inherent properties. The calculated data on its geometry, particularly the inter-ring dihedral angle, and its electronic landscape, defined by the HOMO-LUMO gap and MEP surface, provide a predictive foundation for understanding its reactivity, stability, and potential interactions in biological or material contexts. This computational approach serves as an indispensable tool in modern chemical research, accelerating discovery and enabling a deeper understanding of molecular behavior.

References

-

Patil, S. A., et al. (2015). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PLoS ONE, 10(3), e0120001. Retrieved from [Link]

-

Al-Otaibi, A. A., et al. (2020). Density functional theory calculations of the effect (CH2, CH3, NH3, NH2, OH, CN, NO2) subgroups on the electronic structure of biphenyl molecule. IOP Conference Series: Materials Science and Engineering, 871, 012067. Retrieved from [Link]

-

Rojas, H., et al. (2002). Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. International Journal of Quantum Chemistry, 90(3), 1256-1268. Retrieved from [Link]

-

Hao, Y., et al. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities From Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. Journal of Computational Chemistry, 36(20), 1533-1544. Retrieved from [Link]

-

Saeed, A., et al. (2013). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Journal of The Chemical Society of Pakistan, 35(2), 485-490. Retrieved from [Link]

-

Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics, 61(9), 743-753. Retrieved from [Link]

-

Wang, J., et al. (2025). Cocrystallization of Progesterone with Benzoic Acid and Its Derivatives. Crystal Growth & Design. Retrieved from [Link]

-

Al-Yasari, R. K. (2016). Studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using DFT method. Chemistry Journal of Moldova, 11(1), 61-68. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

-

Science.gov. (n.d.). Halogenated aromatic compounds: Topics. Retrieved from [Link]

-

Keefer, R. M., & Andrews, L. J. (1955). Structures of Complexes Formed by Halogen Molecules with Aromatic and with Oxygenated Solvents. Journal of the American Chemical Society, 77(8), 2164–2168. Retrieved from [Link]

-

Liu, Y., et al. (2007). A Quantum Chemical and Statistical Study of Benzoic Acid Derivatives with Inhibiting Tyrosinase Activity. Journal of Computational and Theoretical Nanoscience, 4(7), 1311-1315. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

-

Khan Academy. (2013). Halogenation | Aromatic compounds | Organic chemistry. Retrieved from [Link]

-

Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. ResearchGate. Retrieved from [Link]

-

Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. Retrieved from [Link]

-

Al-Sehemi, A. G., et al. (2022). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. Retrieved from [Link]

-

Schiemann, G., & Winkelmüller, W. (1943). p-FLUOROBENZOIC ACID. Organic Syntheses, Coll. Vol. 2, p. 299. Retrieved from [Link]

-

Odoh, C. K. (2025). Halogenated Aromatic Compounds. In The Old and New Persistent Organic Pollutants. Retrieved from [Link]

-

Neumann, M. A., & Perrin, M.-A. (2009). The pressure dependence of the solid state structure of biphenyl from DFT calculations. Physical Chemistry Chemical Physics, 11(43), 10106-10111. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Fundamental Reactivity of the Carboxylic Acid Group in 5-(4-Chlorophenyl)-2-fluorobenzoic Acid

Introduction

5-(4-Chlorophenyl)-2-fluorobenzoic acid is a multifaceted molecule of significant interest in the realms of medicinal chemistry and materials science. Its structural complexity, characterized by a carboxylic acid functionality appended to a biphenyl system bearing both electron-withdrawing fluoro and chloro substituents, presents a unique landscape of reactivity. This guide provides an in-depth exploration of the fundamental reactivity of the carboxylic acid group in this specific molecular context. We will delve into the electronic and steric factors governing its behavior and provide detailed, field-proven protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Molecular Architecture and its Influence on Reactivity

The reactivity of the carboxylic acid group in this compound is intricately governed by the electronic and steric effects exerted by its substituents. A thorough understanding of these influences is paramount for predicting and controlling its chemical behavior.

Electronic Effects: A Tug-of-War of Inductive and Resonance Influences

The acidity of a carboxylic acid, a primary determinant of its reactivity, is dictated by the stability of its conjugate base, the carboxylate anion. In the case of this compound, the substituents on the aromatic ring play a crucial role in modulating this stability.

-

The 2-Fluoro Substituent: The fluorine atom at the ortho position exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly stabilizes the negative charge of the carboxylate anion, thereby increasing the acidity of the carboxylic acid. This phenomenon is often referred to as the "ortho-effect," where ortho substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acids. This is attributed to a combination of steric and electronic factors that force the carboxyl group out of the plane of the benzene ring, disrupting resonance stabilization of the neutral acid and favoring dissociation.[1]

-

The 5-(4-Chlorophenyl) Substituent: The 4-chlorophenyl group at the 5-position introduces a more complex interplay of electronic effects.

-

Inductive Effect (-I): The chlorine atom on the distal phenyl ring is electron-withdrawing, and this effect is transmitted through the biphenyl system to the carboxylic acid group, albeit to a lesser extent than the ortho-fluoro group.

-

Resonance Effect (+R of the phenyl, -I of the chloro): The phenyl group itself can donate electron density to the benzoic acid ring through resonance. However, the chlorine atom on this second ring also has its own electronic influence. Overall, the 4-chlorophenyl group is considered to be electron-withdrawing, which can be quantified by its Hammett substituent constant (σ). The para-substituent constant (σp) for a 4-chlorophenyl group is positive, indicating its electron-withdrawing nature.[2][3][4][5]

-

This cumulative electron-withdrawing environment enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, this compound is expected to be a stronger acid than benzoic acid itself.

Steric Hindrance: The Ortho-Fluoro Group's Physical Presence

The fluorine atom at the 2-position, in addition to its electronic contribution, introduces significant steric hindrance around the carboxylic acid group. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates for certain transformations.[6] This is a critical consideration when designing synthetic routes involving this molecule, often necessitating more forcing reaction conditions or specialized reagents to overcome this steric barrier.

Key Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for a wide array of chemical transformations. Below, we detail the core reactions and provide robust protocols tailored to the specific challenges presented by this compound.

Esterification: Formation of Ester Derivatives

Esterification is a fundamental transformation of carboxylic acids, often employed to mask the acidic proton, enhance lipophilicity, or act as a protecting group. Given the steric hindrance from the ortho-fluoro group, standard Fischer esterification may require elevated temperatures and longer reaction times.

Protocol: Acid-Catalyzed Esterification (Fischer-Speier Method)

This protocol is a general guideline and may require optimization for specific alcohols.[7]

-

Preparation: In a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add a large excess of the desired alcohol (e.g., methanol, ethanol; 20-50 eq), which also serves as the solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to steric hindrance, the reaction may require prolonged heating (6-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Excess Alcohol: The use of a large excess of the alcohol serves to drive the equilibrium of the Fischer esterification towards the product side, as water is a byproduct.[8][9]

-

Strong Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[8]

-

Elevated Temperature: The increased temperature provides the necessary activation energy to overcome the steric hindrance imposed by the ortho-fluoro substituent.

Data Presentation: Comparison of Esterification Methods for Sterically Hindered Acids

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Alcohol (excess), Strong Acid (cat.) | Reflux | Inexpensive, simple setup | Harsh conditions, equilibrium |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP (cat.) | Room Temp | Mild conditions, high yield | Byproduct (DCU) removal |

| Mitsunobu Reaction | Alcohol, DEAD or DIAD, PPh₃ | 0 °C to Room Temp | Mild, good for sensitive substrates | Stoichiometric byproducts |

Experimental Workflow: Fischer Esterification

Caption: Workflow for Fischer Esterification.

Amide Bond Formation: Synthesis of Amides

The formation of amides from this compound is a critical reaction, particularly in drug discovery, as the amide bond is a key structural motif in many pharmaceuticals. Direct reaction with an amine is generally not feasible due to the formation of an unreactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.[10][11] The electronic deactivation and steric hindrance of the substrate can make this a challenging transformation.[8][12]

Protocol: Amide Coupling using EDC/HOBt

This protocol is a robust method for coupling with a variety of amines, including those that are less nucleophilic.[10][13]

-

Preparation: In a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30-60 minutes.

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up:

-

Dilute the reaction mixture with DCM and wash with 1M hydrochloric acid (HCl), followed by saturated aqueous NaHCO₃, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude amide by column chromatography on silica gel or recrystallization.

Causality Behind Experimental Choices:

-

EDC (Carbodiimide): EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11]

-

HOBt (Additive): HOBt is an additive that reacts with the O-acylisourea intermediate to form an active ester. This active ester is less prone to racemization (if chiral centers are present) and side reactions, and it reacts more cleanly with the amine to form the amide bond.[13]

-

Anhydrous Conditions: The reagents used in this coupling reaction are sensitive to moisture, which can hydrolyze the activated intermediates and reduce the yield.

Logical Relationship: Amide Coupling Mechanism

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Reduction to an Alcohol: Synthesis of Benzyl Alcohols

The reduction of the carboxylic acid group to a primary alcohol is a valuable transformation for accessing a different class of compounds. This reduction requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction.

Protocol: Reduction using Lithium Aluminum Hydride (LAH)

LAH is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[14][15][16][17]

-

Preparation: In a flame-dried, three-necked, round-bottomed flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LAH) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Acid Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Quenching (Fieser work-up):

-

Cool the reaction mixture to 0 °C.

-

Slowly and carefully add water (x mL, where x is the mass of LAH in grams) dropwise.

-

Add 15% aqueous sodium hydroxide (NaOH) (x mL).

-

Add water (3x mL).

-

Stir the resulting granular precipitate for 30 minutes.

-

-

Work-up:

-

Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

-

Purification: Purify the crude alcohol by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

LAH: LAH is a potent source of hydride ions (H⁻) and is one of the few reagents strong enough to reduce a carboxylic acid directly to an alcohol.

-

Anhydrous Conditions: LAH reacts violently with water and other protic solvents. Therefore, strict anhydrous conditions are essential for safety and to prevent the decomposition of the reagent.

-

Fieser Work-up: This specific quenching procedure is designed to safely neutralize the excess LAH and produce an easily filterable granular precipitate of aluminum salts.

Conversion to Acyl Chloride: A Gateway to Reactive Intermediates

The conversion of the carboxylic acid to its corresponding acyl chloride provides a highly reactive intermediate that can be readily converted into a variety of other carboxylic acid derivatives, such as esters, amides, and anhydrides.[18][19][20][21][22]

Protocol: Synthesis of the Acyl Chloride using Thionyl Chloride

Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[22]

-

Preparation: In a dry, round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize the HCl and SO₂ byproducts), place this compound (1.0 eq).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (2.0-5.0 eq), which can also serve as the solvent. Alternatively, an inert solvent like toluene can be used. Add a catalytic amount of DMF (1-2 drops).

-

Reaction: Gently heat the mixture to reflux. The reaction is typically complete when the evolution of gas (SO₂ and HCl) ceases (usually 1-3 hours).

-

Work-up:

-

Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.

-

The resulting crude acyl chloride is often used directly in the next step without further purification. If purification is necessary, it can be achieved by vacuum distillation.

-

Causality Behind Experimental Choices:

-

Thionyl Chloride: SOCl₂ reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous nature of the byproducts helps to drive the reaction to completion.

-

Catalytic DMF: N,N-Dimethylformamide (DMF) catalyzes the reaction by forming a Vilsmeier reagent with thionyl chloride, which is a more potent acylating agent.

Experimental Workflow: Acyl Chloride Synthesis

Caption: Workflow for Acyl Chloride Synthesis.

Conclusion